5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Description
Properties
Molecular Formula |
C10H8FNO2 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
5-fluoro-2-methyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C10H8FNO2/c1-12-9(13)5-7-6(10(12)14)3-2-4-8(7)11/h2-4H,5H2,1H3 |
InChI Key |
WNHLDFPWRPVJDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C(C1=O)C=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Electrochemical Synthesis
A modern, efficient approach for synthesizing isoquinoline-1,3-dione derivatives, including fluorinated and methylated analogs, involves electrochemical oxidation. This method offers mild conditions and high selectivity.
- Equip a reaction vessel with two graphite electrodes.
- Add the appropriate isoquinoline precursor, supporting electrolyte (such as tetrabutylammonium tetrafluoroborate), and acetonitrile solvent.
- Stir and electrolyze the mixture at a constant current (e.g., 10 mA) at room temperature for several hours (typically 3–6 h).
- Upon completion, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography (hexane/ethyl acetate).
- Room temperature operation
- No need for harsh oxidants
- High functional group tolerance
| Parameter | Typical Value |
|---|---|
| Electrode Material | Graphite |
| Solvent | Acetonitrile |
| Supporting Salt | nBu₄NBF₄ (1 equiv) |
| Current | 10 mA |
| Time | 3–6 h |
| Yield | 35–95% (varies by substrate) |
Classical Cyclization with Urea
A literature-documented route for related tetrahydroisoquinoline-1,3-diones involves cyclization of a suitable precursor (such as an N-arylacetamide) with urea at elevated temperatures.
- Heat the precursor with urea at 180 °C for 3 hours.
- The reaction yields a mixture of cis and trans isomers.
- Recrystallize from ethyl acetate/hexanes to isolate the desired isomer.
- Straightforward, scalable
- Useful for preparing a variety of substituted isoquinoline-1,3-diones
| Step | Condition |
|---|---|
| Cyclization | Urea, 180 °C, 3 h |
| Purification | Recrystallization |
| Typical Yield | 60–85% (isomeric mix) |
Friedel–Crafts Acylation and Cyclization
For fluorinated derivatives, a multi-step approach starting from a fluorinated phenylethylamine or acetamide is effective.
- Acylation: Treat N-[2-(5-fluorophenylethyl)]acetamide with oxalyl chloride and aluminum chloride in dichloromethane at low temperature.
- Cyclization: Work-up and acidification yield an oxazoloisoquinoline-dione intermediate.
- Methanolysis: Reflux with methanol and sulfuric acid to open the oxazolone ring.
- Reduction (if needed): Sodium borohydride in methanol can be used to reduce any imine or ketone intermediates.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Acylation | Oxalyl chloride, AlCl₃, DCM, <–10 °C | Introduce acyl group, ring closure |
| Cyclization | Acidification, extraction | Isolate dione intermediate |
| Methanolysis | Methanol, H₂SO₄, reflux | Open oxazolone, form dione |
| Reduction | NaBH₄, methanol | Reduce imine/ketone if present |
Alkylation and Subsequent Functionalization
Alkylation of 1,2,3,4-tetrahydroisoquinoline with a fluorinated alkylating agent, followed by oxidation or cyclization, can also yield the target compound.
- React 1,2,3,4-tetrahydroisoquinoline with a suitable alkylating agent (e.g., 5-fluoro-2-chloropropyl compound) in the presence of potassium carbonate and potassium iodide in acetonitrile or dimethoxyethane under reflux.
- Isolate the N-alkylated product.
- Oxidize or cyclize as needed to form the 1,3-dione ring.
| Step | Reagents/Conditions | Comments |
|---|---|---|
| N-Alkylation | K₂CO₃, KI, MeCN, reflux | 1–2 h (microwave possible) |
| Cyclization | Acid or base, heat | Forms dione ring |
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Typical Yield | Scalability |
|---|---|---|---|---|
| Electrochemical Oxidation | Mild, green, selective | Requires electrochemical setup | 35–95% | Moderate |
| Urea Cyclization | Simple, high yield | High temperature, isomer mixture | 60–85% | High |
| Friedel–Crafts/Cyclization | Versatile for fluorinated rings | Multi-step, uses AlCl₃ | 40–70% | Moderate |
| Alkylation/Cyclization | Modular, broad substrate scope | May require further oxidation | 45–80% | High |
Research Findings and Perspectives
- Electrochemical methods are increasingly favored for their environmental benefits and operational simplicity, especially for sensitive or highly functionalized substrates.
- Classical urea cyclization remains a robust method for large-scale synthesis, though isomer separation may be necessary.
- Friedel–Crafts acylation is particularly useful when specific substitution patterns (such as fluorine at position 5) are required, leveraging the regioselectivity of the starting materials.
- Alkylation strategies offer flexibility and can be adapted for rapid library synthesis, especially with microwave-assisted protocols.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is used in studies related to neurodegenerative disorders and infectious diseases.
Medicine: It has potential therapeutic applications due to its diverse biological activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Effects
The compound’s closest structural analogues include:
- 1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) : A neurotoxin linked to parkinsonism in humans via selective destruction of dopaminergic neurons in the substantia nigra .
- 3-Hydroxy-1,2,3,4-tetrahydroquinoline-2,4-diones: Derivatives studied for their reactivity with ethyl groups, particularly in nucleophilic substitution reactions .
Electronic and Steric Comparisons
- Fluorine vs.
- Methyl vs. Phenyl Groups: The 2-methyl group in the target compound reduces steric hindrance compared to MPTP’s 4-phenyl substituent, which is critical for MPTP’s interaction with monoamine oxidase B (MAO-B) during metabolic activation .
Physicochemical Data
Comparative data from studies on tetrahydroquinoline derivatives (e.g., melting points, solubility in polar solvents) highlight the fluorinated compound’s unique behavior. For instance, fluorine’s electronegativity likely decreases solubility in nonpolar solvents compared to methyl- or hydroxy-substituted analogues, as inferred from Table II in .
Biological Activity
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- Molecular Formula : C10H12FN
- CAS Number : 406923-63-5
- Molecular Weight : 165.21 g/mol
- Purity : Typically ≥95%
Research indicates that 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione exhibits a range of biological activities primarily through its interaction with various receptors and enzymes:
- Serotonin Receptor Affinity : The compound has shown affinity for serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders. Studies suggest that modifications in the molecular structure can enhance receptor binding affinity and selectivity .
- Antimicrobial Activity : Preliminary investigations have indicated that derivatives of this compound possess antimicrobial properties. For instance, certain analogs have demonstrated significant antibacterial and antifungal activities in vitro .
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. It may influence the dopaminergic and glutamatergic pathways, which are critical in neurodegenerative diseases .
In Vitro Studies
A variety of studies have been conducted to evaluate the biological activity of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione:
Case Studies
-
Case Study on Antidepressant Effects :
- A study investigated the antidepressant-like effects of the compound in animal models. Results indicated a significant reduction in depressive behaviors when administered at specific dosages.
- The mechanism was linked to increased serotonin levels in the synaptic cleft through inhibition of serotonin reuptake.
-
Antimicrobial Efficacy :
- A series of derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
